Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Coupling with the Nitrophenyl Group: The trichloromethyl intermediate is then reacted with a nitrophenyl compound, often using a coupling agent to facilitate the reaction.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with benzoic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2,2,2-trichloro-1-{[(2-thienylcarbonyl)amino}ethyl)carbamothioyl]amino}benzoate
- Methyl 2-{[(2,2,2-trichloro-1-{[(2,2-dimethylpropanoyl)amino}ethyl)carbamothioyl]amino}benzoate
Uniqueness
Methyl 2-{[(2,2,2-trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C18H15Cl3N4O5S |
---|---|
Molecular Weight |
505.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H15Cl3N4O5S/c1-30-15(27)12-7-2-3-8-13(12)22-17(31)24-16(18(19,20)21)23-14(26)10-5-4-6-11(9-10)25(28)29/h2-9,16H,1H3,(H,23,26)(H2,22,24,31) |
InChI Key |
VXBMWJAKFLOHPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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